molecular formula C14H14N2O B3117216 4-(Aminomethyl)-N-phenylbenzamide CAS No. 22171-21-7

4-(Aminomethyl)-N-phenylbenzamide

Cat. No. B3117216
CAS RN: 22171-21-7
M. Wt: 226.27 g/mol
InChI Key: LHYJIWDAOGVEBH-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-N-phenylbenzamide” is an organic compound. It’s a derivative of benzoic acid, which is a common component in a variety of products, from plastics to food preservatives . It’s also related to aminomethylbenzoic acid, which is used as an antifibrinolytic .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Processes: 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, has been synthesized through a process involving acylation and catalytic hydrogenation. Optimal conditions for this process have been identified, indicating the compound's potential in chemical synthesis and industrial applications (Mao Duo, 2000).
  • Chemical Synthesis Optimization: Another study focused on synthesizing 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, highlighting the importance of this class of compounds in chemical research and the development of novel synthesis methods (Feng Bai-cheng, 2009).

Biological and Pharmacological Applications

  • Psycho- and Neurotropic Properties: A study exploring the psycho- and neurotropic effects of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share a structural similarity with 4-(Aminomethyl)-N-phenylbenzamide, revealed significant sedative and anti-amnesic activities. This suggests potential applications in neurological and psychological therapies (I. Podolsky et al., 2017).
  • Anticonvulsant Activity: Several studies have demonstrated the anticonvulsant properties of 4-nitro-N-phenylbenzamides, indicating the potential therapeutic applications of these compounds in treating seizure disorders (V. Bailleux et al., 1995), (C. Clark et al., 1984).
  • Antiviral Activity: N-Phenylbenzamide derivatives, closely related to this compound, have shown promising anti-EV 71 activities, indicating their potential in developing antiviral medications (Xingyue Ji et al., 2013).

Material Science and Chemistry

  • Electrochemical Applications: Research has been conducted on the electrochemical oxidation of amino-substituted benzamides, which includes compounds structurally similar to this compound. These studies are crucial in understanding the antioxidant activity and could have implications in developing new materials (I. Jovanović et al., 2020).
  • Polymer Synthesis: Novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, have been synthesized and used to create new polyimides, indicating the role of this compound derivatives in advanced material science (M. Butt et al., 2005).

properties

IUPAC Name

4-(aminomethyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYJIWDAOGVEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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